N-cyclohexyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs, such as the compound , is often based on [3+3], [4+2], or [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of this compound is complex, with a cyclohexane ring, a phenyl group, and a thiazolo[4,5-d]pyrimidin-5-yl group. The cyclohexane ring adopts a chair conformation .Chemical Reactions Analysis
The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . The reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate .Scientific Research Applications
Synthesis and Antitumor Activity A study by Edrees & Farghaly (2017) involved the synthesis of novel compounds related to the specified chemical, demonstrating potent antitumor activity against liver and breast cancer cell lines. This indicates the compound's potential as a chemotherapeutic agent (Edrees & Farghaly, 2017).
Insecticidal Assessment Research by Fadda et al. (2017) explored the insecticidal properties of heterocycles incorporating a thiadiazole moiety, indicating potential applications in agricultural pest control. While not directly mentioning the specified compound, the study highlights the relevance of structurally similar compounds in developing insecticidal agents (Fadda et al., 2017).
Synthesis of Thieno[2,3-d] Pyrimidine Derivatives Aly, Abu-Zied, & Gaafar (2008) focused on the one-pot synthesis of thieno[2,3-d] pyrimidine derivatives, suggesting the compound's versatility in synthesizing various heterocyclic compounds with potential biological activities (Aly, Abu-Zied, & Gaafar, 2008).
Potential Antiasthma Agents Medwid et al. (1990) investigated triazolo[1,5-c]pyrimidines, structurally related to the compound , for their activity as mediator release inhibitors, suggesting potential applications in the treatment of asthma (Medwid et al., 1990).
Antimicrobial Activity A study by Ali et al. (2010) synthesized derivatives involving N-cyclohexyl-2-cyanoacetamide, closely related to the specified compound, demonstrating significant antimicrobial activity against various bacteria and fungi. This research opens avenues for the compound's use in developing new antimicrobial agents (Ali et al., 2010).
Future Directions
The potential of compounds with pyrimidine moiety, such as the compound , is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .
properties
IUPAC Name |
N-cyclohexyl-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S3/c24-14(20-12-7-3-1-4-8-12)11-27-18-21-16-15(17(25)22-18)28-19(26)23(16)13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,20,24)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMWDEDIFGYOAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide |
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